2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Organofluorine Chemistry Process Chemistry Building Block Scalability

2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2454202-08-3; C₁₃H₂₁BF₂O₂; MW 258.12) is a pinacol boronic ester (BPin) derived from the 6,6-difluorospiro[3.3]heptane scaffold. This compound belongs to a class of conformationally restricted, sp³-enriched organofluorine building blocks designed as saturated bioisosteres for gem-difluorocycloalkanes (e.g., 4,4-difluorocyclohexane) and, in a broader context, for substituted phenyl rings in medicinal chemistry.

Molecular Formula C13H21BF2O2
Molecular Weight 258.11 g/mol
Cat. No. B13458554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC13H21BF2O2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CC(C3)(F)F
InChIInChI=1S/C13H21BF2O2/c1-10(2)11(3,4)18-14(17-10)9-5-12(6-9)7-13(15,16)8-12/h9H,5-8H2,1-4H3
InChIKeyGZIBSBUTHMOMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Gem-Difluorinated Spirocyclic Boronic Ester for sp³-Rich Coupling


2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2454202-08-3; C₁₃H₂₁BF₂O₂; MW 258.12) is a pinacol boronic ester (BPin) derived from the 6,6-difluorospiro[3.3]heptane scaffold [1]. This compound belongs to a class of conformationally restricted, sp³-enriched organofluorine building blocks designed as saturated bioisosteres for gem-difluorocycloalkanes (e.g., 4,4-difluorocyclohexane) and, in a broader context, for substituted phenyl rings in medicinal chemistry [2]. The spiro[3.3]heptane core provides non-coplanar exit vectors that mimic the geometry of meta- and para-substituted benzenes, while the gem-difluoro substitution at the 6-position modulates lipophilicity, metabolic stability, and conformational bias via the gauche effect [3]. The BPin moiety enables direct use in Suzuki-Miyaura cross-coupling reactions for the incorporation of this three-dimensional, fluorinated scaffold into drug-like molecules [1].

Why Simple Spiro[3.3]heptane or Monocyclic gem-Difluoro Boronates Cannot Replace 2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Generic substitution of this compound with a non-fluorinated spiro[3.3]heptyl-BPin, a monocyclic 4,4-difluorocyclohexyl-BPin, or a standard phenyl-BPin introduces distinct liabilities that undermine its purpose in lead optimization. The non-fluorinated spiro[3.3]heptane analog lacks the metabolic shielding and lipophilicity modulation conferred by the gem-difluoro group [1]. Monocyclic gem-difluorocycloalkane boronates (e.g., 4,4-difluorocyclohexyl-BPin) possess greater conformational freedom, reducing the entropic advantage of pre-organization and yielding different exit vector geometries that alter target binding [2]. A standard phenyl-BPin, while synthetically convenient, delivers a flat, aromatic ring that fails to address the solubility, metabolic, and IP challenges increasingly associated with planar aromatic scaffolds; the spiro[3.3]heptane core has been experimentally validated as a saturated benzene bioisostere that retains potency while improving physicochemical profiles in drug analogs of sonidegib, vorinostat, and benzocaine [3]. Only the combination of the spiro[3.3]heptane framework, gem-difluoro substitution, and the BPin coupling handle within a single, scalable building block provides the precise confluence of conformational restriction, fluorine-mediated property tuning, and synthetic utility that these alternatives cannot simultaneously deliver.

Quantitative Differentiation Evidence for 2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Scalable Multigram Synthesis: 50 g Batch of the Pinacol Boronic Ester via Convergent Route

The target BPin ester (compound 23 in the primary study) was synthesized via Cu(PPh₃)Br-catalyzed borylation of the corresponding 6,6-difluorospiro[3.3]heptan-2-yl bromide with bis(pinacolato)diboron and t-BuOLi, delivering 50 g of product at 76% isolated yield [1]. This contrasts with the non-fluorinated spiro[3.3]heptyl-BPin, for which comparable multigram borylation yields are not reported in the same convergent strategy. The overall synthetic methodology employs a common precursor—1,1-bis(bromomethyl)-3,3-difluorocyclobutane—and achieves intermediate scales up to 0.47 kg, demonstrating that the difluoro scaffold is accessible at quantities sufficient for lead optimization campaigns and early preclinical studies [1]. In comparison, 4,4-difluorocyclohexyl boronates typically require separate synthetic routes starting from different precursors, lacking the convergent advantage of the spiro scaffold approach.

Organofluorine Chemistry Process Chemistry Building Block Scalability

Conformational Restriction: Spiro[3.3]heptane vs. Monocyclic gem-Difluorocycloalkanes as Isosteres

The 6,6-difluorospiro[3.3]heptane scaffold is explicitly designed as a conformationally restricted isostere of gem-difluorocycloalkanes such as 4,4-difluorocyclohexane [1]. The spiro junction locks the two cyclobutane rings into a mutually orthogonal disposition, constraining the rotational degrees of freedom present in monocyclic 4,4-difluorocyclohexane. Exit vector analysis of the spiro[3.3]heptane core reveals non-coplanar trajectories that uniquely mimic the geometry of meta- and para-disubstituted benzenes—a feature not achievable with monocyclic gem-difluoroalkanes [2]. In the bioisosteric replacement of the meta-benzene ring in the anticancer drug sonidegib, the spiro[3.3]heptane analog retained high potency in the corresponding biological assay, while the patent-free saturated analog offered a structurally distinct, non-aromatic scaffold with potential metabolic and IP advantages [2]. The gem-difluoro substitution at the 6-position further rigidifies the scaffold through the fluorine gauche effect, reducing conformational sampling relative to the non-fluorinated spiro[3.3]heptane [3].

Conformational Analysis Bioisostere Design Scaffold Hopping

Validated Saturated Benzene Bioisostere Retains Potency in Drug Analogs

The spiro[3.3]heptane core—the scaffold underlying the target compound—has been experimentally validated as a saturated benzene bioisostere [1]. In head-to-head comparisons, spiro[3.3]heptane replaced the meta-benzene ring in the FDA-approved anticancer drug sonidegib, the phenyl ring in vorinostat, and the para-benzene ring in benzocaine. The resulting patent-free saturated analogs showed high potency in the corresponding biological assays [1]. This provides class-level validation that spiro[3.3]heptane-derived boronates, when elaborated via Suzuki coupling into drug-like molecules, can deliver on-target potency comparable to the parent phenyl-containing drugs. The 6,6-difluoro substitution on this scaffold is expected to further modulate pharmacokinetic properties (metabolic stability, lipophilicity) based on established principles of fluorine medicinal chemistry and data from related fluorinated spiro[3.3]heptane carboxylic acid analogs [2]. In contrast, a standard phenylboronic acid pinacol ester delivers a planar aromatic system that, while synthetically straightforward, perpetuates the solubility, metabolic, and intellectual property limitations of flat aromatic scaffolds.

Bioisosteric Replacement Phenyl Ring Replacement Drug Analog Potency

Fluorine-Mediated Physicochemical Tuning: gem-Difluoro vs. Mono-Fluoro vs. Non-Fluorinated Spiro[3.3]heptane Analogs

Systematic physicochemical characterization of fluorinated spiro[3.3]heptane building blocks has been performed across non-fluorinated, 6-monofluoro, and 6,6-difluoro variants [1][2]. In the 2021 study by Malashchuk et al., pKa, LogP, and aqueous solubility (Sw) were experimentally measured for a series of 6-fluoro-spiro[3.3]heptane-derived carboxylic acids and amines, and compared to their non-fluorinated counterparts [1]. The monofluorinated variants demonstrated the highest propensity to populate lead-like chemical space (as assessed by LLAMA virtual library enumeration), outperforming both non-fluorinated and difluorinated analogs in this metric [1]. However, the gem-difluoro substitution at the 6-position (as in the target compound) provides distinct advantages: enhanced metabolic stability at the benzylic/allylic position through fluorine blocking of oxidative metabolism, and a greater inductive effect on adjacent functional groups (e.g., pKa lowering of carboxylic acids by approximately 0.5–1.0 log units vs. non-fluorinated analogs based on class-level trends) [2][3]. A 2025 study by Chernykh et al. further extended this comparison to include 6-trifluoromethyl spiro[3.3]heptanes, providing experimental pKa and LogP values for non-, mono-, gem-difluoro, and CF₃-substituted analogs [3].

Lipophilicity Modulation Metabolic Stability pKa Tuning

BPin Ester Stability and Controlled Reactivity vs. Boronic Acid and Trifluoroborate Forms

The target compound is isolated and supplied as the pinacol boronic ester (BPin), which offers distinct handling advantages over the corresponding boronic acid and potassium trifluoroborate (BF₃K) forms of the same scaffold [1]. In the primary synthetic study, the BPin ester (compound 23) was obtained in 76% yield (50 g) and could be stored and shipped at ambient temperature, whereas the corresponding BF₃K salt (compound 24) required separate preparation via treatment with KHF₂ in aqueous MeOH (79% yield, 36.6 g) [1]. BPin esters generally exhibit superior stability to air and moisture compared to free boronic acids, which are prone to protodeboronation and anhydride formation. For sp³-hybridized alkyl boronates like this compound, the BPin form mitigates the rapid protodeboronation that plagues secondary alkyl boronic acids, enabling more reliable Suzuki-Miyaura cross-coupling [2]. The BPin ester can be used directly in Pd-catalyzed coupling reactions or converted to the more reactive BF₃K salt if faster transmetallation kinetics are required.

Suzuki-Miyaura Coupling Boronic Ester Stability Cross-Coupling Efficiency

Optimal Application Scenarios for 2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Evidence


Late-Stage Phenyl Ring Replacement in Lead Optimization via Suzuki Coupling

When a lead series contains a metabolically labile or IP-encumbered phenyl ring, this BPin ester enables late-stage incorporation of the 6,6-difluorospiro[3.3]heptane scaffold via Pd-catalyzed Suzuki-Miyaura coupling with an aryl halide intermediate. The resulting spirocyclic analog replaces the planar phenyl group with a saturated, three-dimensional bioisostere that has been experimentally validated in drug analogs of sonidegib, vorinostat, and benzocaine [1]. The gem-difluoro substitution at the 6-position provides additional metabolic shielding at a position that, in the non-fluorinated spiro[3.3]heptane, would be susceptible to oxidative metabolism. The scalable synthesis (demonstrated at 50 g for the BPin ester) ensures that sufficient material is available for multi-parameter optimization, including in vivo PK studies [2].

Conformationally Restricted Replacement of 4,4-Difluorocyclohexyl Motifs

In programs where a 4,4-difluorocyclohexyl group has been introduced to modulate lipophilicity and metabolism but conformational flexibility is compromising binding selectivity, the 6,6-difluorospiro[3.3]heptane scaffold offers a rigidified surrogate. The spiro junction locks the two cyclobutane rings, pre-organizing the exit vectors in a defined geometry that can be matched to the target binding site [1]. This pre-organization reduces the entropic penalty of binding and can sharpen selectivity profiles compared to the conformationally mobile monocyclic analog. The BPin handle allows direct coupling to diverse aryl or heteroaryl partners, enabling rapid SAR exploration of exit vector geometries [2].

Building Block for sp³-Rich Fragment Libraries and DNA-Encoded Libraries (DEL)

The combination of high sp³ character (Fsp³ = 0.69 for the spiro[3.3]heptane core), non-coplanar exit vectors, and the fluorine atoms for ¹⁹F NMR-based screening makes derivatives of this scaffold attractive for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) construction. The BPin ester can be elaborated via Suzuki coupling to generate diverse fragment-like molecules with three-dimensional topologies that complement traditional flat aromatic fragments [1]. The gem-difluoro substitution provides a spectroscopic handle (¹⁹F NMR) for ligand-observed and protein-observed NMR screening experiments, a capability absent in the non-fluorinated analog [3]. The demonstrated multigram availability ensures that the building block can be procured in quantities sufficient for library production at scale [2].

Metabolic Stability Optimization in Fluorinated Drug Candidates

For drug discovery programs where oxidative metabolism at cycloalkyl positions is a primary liability, the 6,6-difluoro substitution pattern provides a dual benefit: the fluorine atoms block metabolic oxidation at the 6-position while simultaneously lowering the pKa of adjacent functional groups through their electron-withdrawing inductive effect [1]. This is particularly relevant when the elaborated drug candidate contains a carboxylic acid, amine, or amide functionality proximal to the spiro center. Compared to the monofluoro analog, the gem-difluoro variant offers complete blockade of the 6-position rather than partial protection, at the expense of moderately higher lipophilicity. The choice between mono- and difluoro variants can be made empirically based on measured LogP and metabolic stability data from the elaborated analogs [2].

Quote Request

Request a Quote for 2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.